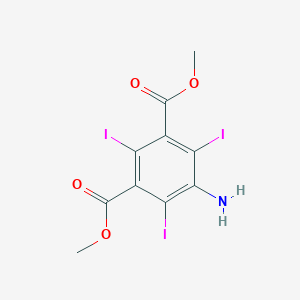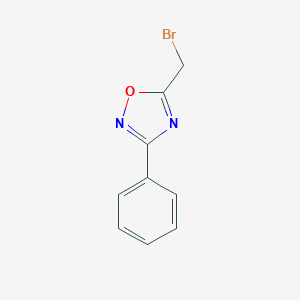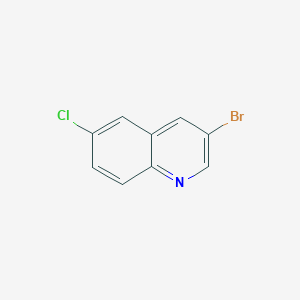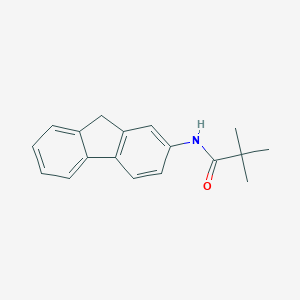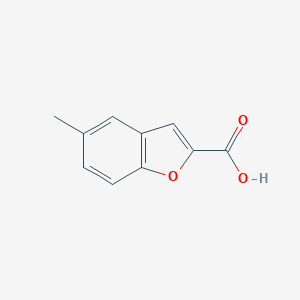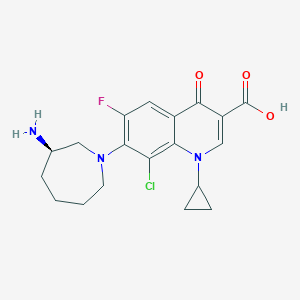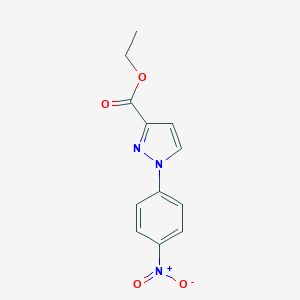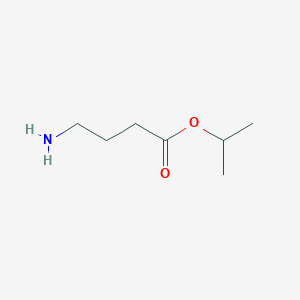
Propan-2-yl 4-aminobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 4-aminobutanoate, also known as Baclofen, is a chemical compound that belongs to the class of GABA-B receptor agonists. It is a synthetic derivative of gamma-aminobutyric acid (GABA) and has been used as a muscle relaxant and antispastic agent.
Mécanisme D'action
Propan-2-yl 4-aminobutanoate acts by binding to the GABA-B receptors in the brain and spinal cord. This results in the inhibition of neurotransmitter release, leading to a reduction in muscle spasticity and pain. Furthermore, Propan-2-yl 4-aminobutanoate has been shown to modulate the release of dopamine, a neurotransmitter associated with reward and addiction.
Biochemical and Physiological Effects
Propan-2-yl 4-aminobutanoate has been shown to have several biochemical and physiological effects. It reduces the release of glutamate, an excitatory neurotransmitter, and increases the release of GABA, an inhibitory neurotransmitter. This leads to a reduction in neuronal excitability and muscle spasticity. Additionally, Propan-2-yl 4-aminobutanoate has been shown to increase the release of growth hormone, which may contribute to its therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Propan-2-yl 4-aminobutanoate has several advantages for lab experiments. It is readily available, stable, and has a well-established synthesis method. Furthermore, it has been extensively studied, and its mechanism of action is well understood. However, Propan-2-yl 4-aminobutanoate has some limitations. It has a narrow therapeutic window, and its effects can be dose-dependent. Additionally, it has been shown to have some adverse effects, such as sedation and dizziness.
Orientations Futures
Propan-2-yl 4-aminobutanoate has several potential future directions. It may be investigated for its therapeutic potential in other neurological disorders, such as Parkinson's disease and epilepsy. Additionally, Propan-2-yl 4-aminobutanoate may be studied for its potential to treat addiction, anxiety, and depression. Furthermore, research may focus on developing new analogs of Propan-2-yl 4-aminobutanoate with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
Propan-2-yl 4-aminobutanoate, also known as Propan-2-yl 4-aminobutanoate, is a synthetic derivative of GABA that has been extensively studied for its therapeutic potential in various neurological disorders. It acts by binding to the GABA-B receptors in the brain and spinal cord, leading to a reduction in muscle spasticity and pain. Propan-2-yl 4-aminobutanoate has several advantages for lab experiments, such as its availability and well-established synthesis method. However, it has some limitations, such as a narrow therapeutic window and dose-dependent effects. Future research may focus on investigating its potential in other neurological disorders and developing new analogs with improved properties.
Méthodes De Synthèse
The synthesis of Propan-2-yl 4-aminobutanoate involves the reaction of 4-aminobutanoic acid with isobutylene in the presence of sulfuric acid. The resulting product is then esterified with isopropyl alcohol to form Propan-2-yl 4-aminobutanoate. This synthesis method has been widely used in the pharmaceutical industry to produce Propan-2-yl 4-aminobutanoate in large quantities.
Applications De Recherche Scientifique
Propan-2-yl 4-aminobutanoate has been extensively studied for its therapeutic potential in various neurological disorders such as multiple sclerosis, cerebral palsy, and spinal cord injuries. It has been shown to reduce muscle spasticity, improve motor function, and alleviate pain in patients with these conditions. Additionally, Propan-2-yl 4-aminobutanoate has been investigated for its potential to treat addiction, anxiety, and depression.
Propriétés
Numéro CAS |
17088-67-4 |
|---|---|
Nom du produit |
Propan-2-yl 4-aminobutanoate |
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.2 g/mol |
Nom IUPAC |
propan-2-yl 4-aminobutanoate |
InChI |
InChI=1S/C7H15NO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5,8H2,1-2H3 |
Clé InChI |
WJFTXCSLMWOXBL-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CCCN |
SMILES canonique |
CC(C)OC(=O)CCCN |
Synonymes |
Butanoic acid, 4-aMino-, 1-Methylethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




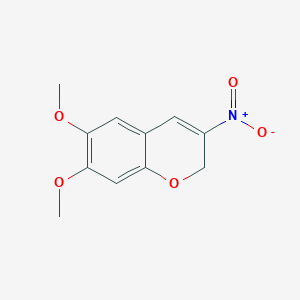
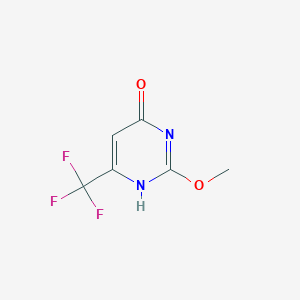
![4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B178854.png)
